Ranitidine

Overview

Description

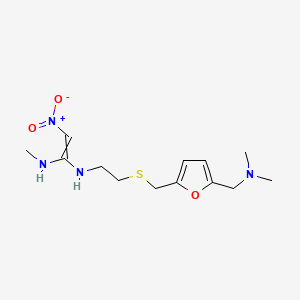

Ranitidine is a histamine H₂-receptor antagonist (H₂RA) used to suppress gastric acid secretion in conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and gastritis. Its chemical structure includes a furan ring, a dimethylaminomethyl substituent, and a nitroethenediamine backbone . This compound exhibits competitive antagonism at H₂ receptors, with a pA₂ value of 7.2, making it 4–10 times more potent than cimetidine (the first H₂RA) in preclinical models .

Scientific Research Applications

Therapeutic Applications

Ranitidine has been primarily prescribed for several gastrointestinal conditions:

- Duodenal Ulcers : this compound is effective in the short-term treatment of active duodenal ulcers and is also used for maintenance therapy to prevent recurrence.

- Gastric Ulcers : It aids in the healing of benign gastric ulcers and can be used in both acute and maintenance settings.

- Gastroesophageal Reflux Disease (GERD) : this compound is utilized to alleviate symptoms of GERD, providing relief from heartburn and acid indigestion.

- Zollinger-Ellison Syndrome : This condition involves excessive gastric acid production; this compound helps manage this hypersecretion.

- Erosive Esophagitis : this compound is indicated for the treatment of esophagitis diagnosed endoscopically due to acid reflux.

The pharmacological mechanisms involve competitive inhibition of histamine at the H2 receptors located on gastric parietal cells, leading to decreased gastric acid secretion and increased gastric pH .

Recent Findings and Safety Concerns

In recent years, concerns have arisen regarding the safety of this compound, particularly its association with carcinogenic compounds:

- N-Nitrosodimethylamine (NDMA) Production : Studies have demonstrated that this compound can form NDMA under certain physiological conditions, raising alarms about its potential carcinogenicity. For instance, a study published in JAMA Network Open indicated that this compound could produce NDMA levels significantly above acceptable limits when exposed to specific conditions such as low pH and high nitrite concentrations .

- Cancer Risk Studies : A cohort study analyzing over 1 million individuals found no significant increase in cancer risk associated with this compound use compared to other H2 receptor antagonists. The crude incidence rates of cancer were similar between users of this compound and those using alternative medications . However, the potential link between NDMA and cancer remains a critical area for ongoing research.

Case Studies and Clinical Insights

Several studies have contributed to our understanding of this compound's applications and risks:

- Study on NDMA Formation : Research conducted by Valisure revealed that this compound's instability could lead to significant NDMA production under simulated gastric conditions. This study highlighted the need for caution in prescribing this compound, especially given its widespread use .

- Comparative Cancer Risk Analysis : A multinational cohort study assessed cancer incidence among new users of this compound versus those using other H2 receptor antagonists. The results indicated no significant differences in cancer risk, suggesting that while concerns exist regarding NDMA, the actual risk may not be as pronounced as previously feared .

Summary Table of Applications

| Application | Description |

|---|---|

| Duodenal Ulcers | Short-term treatment; maintenance therapy |

| Gastric Ulcers | Healing of benign gastric ulcers; maintenance therapy |

| Gastroesophageal Reflux Disease | Relief from symptoms like heartburn |

| Zollinger-Ellison Syndrome | Management of excessive gastric acid production |

| Erosive Esophagitis | Treatment for esophagitis due to acid reflux |

Chemical Reactions Analysis

Structural Features and Reactivity

Ranitidine hydrochloride (C₁₃H₂₂N₄O₃S·HCl, MW 350.87) contains:

-

Nitroethenediamine group : Prone to redox reactions.

-

Furan ring : Susceptible to electrophilic substitution.

-

Thioether (-S-) linkage : Site for oxidation.

Metabolic Reactions

This compound undergoes hepatic metabolism via:

-

S-Oxidation : Generates This compound S-oxide (1% of dose) .

-

Demethylation : Produces desmethyl this compound (1% of dose) .

S-Oxidation with Chloramine-T

This compound reacts with chloramine-T (CAT) in acidic/alkaline media, forming This compound-S-oxide :

| Parameter | Acidic Media (HClO₄) | Alkaline Media (NaOH) |

|---|---|---|

| Reaction Order (CAT) | First-order | First-order |

| Reaction Order (RNH) | First-order | First-order |

| Rate Dependence | [H⁺] increases rate | [OH⁻] decreases rate |

| Product | This compound-S-oxide | This compound-S-oxide |

Mechanism :

-

CAT hydrolyzes to TsNHCl (reactive species).

-

Sulfur in this compound attacks TsNHCl, forming a cationic complex.

-

Interaction with H₂O/OH⁻ yields this compound-S-oxide and HCl .

Degradation Reactions and NDMA Formation

This compound decomposes into N-nitrosodimethylamine (NDMA) under heat or prolonged storage :

-

Nitro group reduction generates nitrite (NO₂⁻).

-

Dimethylamino group reacts with nitrite under acidic conditions.

-

Formation of nitrosyl chloride (ClNO) intermediates.

-

NDMA release via demethylation and recombination.

FDA-Reported NDMA Levels in this compound Products :

| Company | Product | NDMA (ppm) | NDMA (µg/dose) |

|---|---|---|---|

| Novitium | Rx this compound 300mg | 2.85 | 0.86 |

| Sandoz | Rx this compound 300mg | 0.82 | 0.25 |

| Sanofi Pharmaceutical | OTC this compound 150mg | 0.07–2.38 | 0.01–0.36 |

Key Factors Influencing NDMA Formation :

Synthetic Pathways

Industrial Synthesis (Patent EP0219225A1) :

Key Advantages :

Stability in Formulations

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying transformation products of ranitidine in environmental or pharmaceutical degradation studies?

- Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS) is widely used due to its high resolution and accuracy in identifying unknown degradation products. This method enables structural elucidation of transient intermediates, such as those formed during advanced oxidation processes (e.g., UV, ultrasound, or ozonation) . Validation protocols should include spike-and-recovery experiments and comparison with reference standards to ensure reproducibility.

Q. How should epidemiological studies be designed to assess this compound’s potential carcinogenic risk associated with NDMA contamination?

- Cohort studies comparing this compound users with other H2 receptor antagonist (H2RA) users (e.g., cimetidine, famotidine) should employ federated databases (e.g., Observational Health Data Sciences and Informatics network) to ensure large-scale, multinational data harmonization. Key covariates include cumulative this compound exposure, storage conditions (temperature, duration), and NDMA quantification in batch samples. Confounding factors like smoking or dietary nitrosamine intake must be adjusted via propensity score matching .

Q. What experimental approaches are used to evaluate this compound’s stability and NDMA formation under varying storage conditions?

- Accelerated stability testing under controlled temperature and humidity (e.g., ICH Q1A guidelines) combined with gas chromatography-mass spectrometry (GC-MS) quantifies NDMA accumulation over time. Storage simulations should replicate real-world scenarios (e.g., prolonged shelf life, elevated temperatures) to model carcinogen kinetics .

Q. Which statistical methods are appropriate for analyzing this compound’s pharmacological effects in preclinical models?

- For dose-response studies, two-way repeated-measures ANOVA is recommended to compare contractile activity or gastric emptying rates. Non-parametric tests (e.g., Wilcoxon rank test) are suitable for pharmacokinetic parameters (Cmax, AUC) due to potential non-normal data distributions .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound synthesis or degradation parameters?

- RSM employs sequential screening experiments (e.g., 2<sup>6-2</sup> fractional factorial designs) to model interactions between variables like pH, temperature, and catalyst concentration. Central composite designs (CCD) refine second-order polynomial models, with logarithmic transformations (e.g., ln[CEF]) applied to linearize response surfaces. Run exclusions (e.g., blocked reactions) improve model validity .

Q. What role do genetic polymorphisms in OCT1/OCT3 transporters play in this compound pharmacokinetics?

- In vitro uptake assays using OCT1/OCT3-overexpressing HEK293 cells quantify this compound transport efficiency across genotypes. Time- and concentration-dependent studies (1–600 μM) reveal polymorphisms (e.g., SLC22A1 variants) altering bioavailability. Competitive inhibition experiments with known substrates (e.g., metformin) validate transporter specificity .

Q. How can conflicting data on this compound-associated cancer risk be resolved through meta-analytical frameworks?

- Stratified meta-analyses should differentiate studies by design rigor (e.g., follow-up duration, NDMA quantification methods) and exposure thresholds. Sensitivity analyses exclude underpowered cohorts, while subgroup evaluations address confounders like over-the-counter vs. prescription use. Funnel plots assess publication bias, and GRADE criteria evaluate evidence certainty .

Q. What advanced oxidation processes (AOPs) are most effective for this compound mineralization in wastewater?

- Electrochemical AOPs (e.g., boron-doped diamond electrodes) achieve >90% mineralization via hydroxyl radical generation. Synergistic UV/H2O2 systems degrade refractory intermediates, monitored via total organic carbon (TOC) reduction and toxicity assays (e.g., Vibrio fischeri bioluminescence inhibition) .

Q. How do computational models predict this compound’s environmental fate and ecotoxicological impact?

- Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives and bioaccumulation factors. Molecular docking simulations assess this compound’s interaction with aquatic enzymes (e.g., cytochrome P450), while probabilistic risk assessment integrates exposure data from wastewater treatment plants .

Q. What methodological safeguards are critical in multicenter pharmacoepidemiologic studies of this compound?

- Distributed network analyses using common data models (e.g., OMOP CDM v5.3) ensure standardized definitions of exposure and outcomes. Ethical approvals require deidentified data waivers, and STROBE guidelines mandate transparent reporting of attrition and missing data .

Comparison with Similar Compounds

Comparison with Other H₂ Receptor Antagonists

Cimetidine

- Potency : Ranitidine is 4.5 times more potent than cimetidine in inhibiting histamine-induced gastric acid secretion in humans .

- Structure : Cimetidine contains an imidazole ring, while this compound’s furan and nitroethenediamine groups enhance receptor specificity and bioavailability .

Famotidine

- Potency : Famotidine is 20–50 times more potent than this compound in acid suppression due to its thiazole ring and sulfonamide group .

- Transporter Interactions : Famotidine inhibits organic cation transporter 3 (hOCT3) with an IC₅₀ of 6.7 μM, whereas this compound is a weak hOCT3 inhibitor (IC₅₀ = 290 μM) .

Table 1: Key Differences Between H₂RAs

| Parameter | This compound | Cimetidine | Famotidine |

|---|---|---|---|

| Relative Potency | 1x (reference) | 0.22x | 20–50x |

| NDMA Risk | High | Low | None |

| CYP Inhibition | No | Yes | No |

| hOCT3 Inhibition | Weak | Moderate | Potent |

Comparison with Proton Pump Inhibitors (PPIs)

PPIs (e.g., omeprazole) irreversibly inhibit H⁺/K⁺ ATPase, providing stronger acid suppression than H₂RAs.

- Efficacy : In European databases, PPIs replaced this compound post-recall due to superior efficacy in GERD and erosive esophagitis. This compound (150–300 mg q.i.d.) healed 69–79% of erosive esophagitis cases at 12 weeks, while PPIs achieve >85% healing .

- Duration of Action: Nocturnal this compound maintains intragastric pH >5 for ~10 hours, whereas PPIs sustain pH >4 for 15–21 hours .

Table 2: this compound vs. PPIs

| Parameter | This compound | Omeprazole |

|---|---|---|

| Mechanism | H₂RA | PPI |

| Peak pH Effect | 5–6 | 4–5 |

| Healing Rate (12 weeks) | 74–79% | 85–90% |

| NDMA Risk | Yes | No |

Comparison with Sucralfate

Sucralfate, a cytoprotective agent, is used for stress ulcer prophylaxis in critically ill patients.

- Efficacy : this compound (50 mg IV) reduced clinically significant GI bleeding to 1.7% vs. 3.8% with sucralfate in ventilated patients .

- Safety : this compound increases gastric pH more effectively (mean pH 5.25 vs. 3.54 for sucralfate) but raises gastric colonization risk (75% vs. 33% gram-negative growth) .

This compound Analogs in Alzheimer’s Disease (AD)

Novel this compound analogs containing 1,8-naphthalimide moieties inhibit amyloid-β (Aβ) aggregation and acetylcholinesterase (AChE), dual targets in AD:

- Aβ Inhibition : Analogs with two aromatic end groups (e.g., compound 3: 61.4% ± 19.7% plateau reduction) outperform parent this compound .

Table 3: Anti-AD Activity of this compound Analogs

Preparation Methods

Historical Context and Early Synthetic Routes

Initial Discovery and Analogous Processes

Ranitidine was first synthesized in the late 1970s through methods described in the foundational GB patent 1,565,966 . Early routes involved multi-step reactions starting from furfuryl mercaptan, proceeding through intermediates such as 2-[[5-(hydroxymethyl)-2-furanylmethyl]thio]ethaneamine. These processes suffered from low yields (20–30%) due to cumbersome purification steps and the instability of intermediates . For example, the condensation of a thiol intermediate with aziridine (ethyleneimine) to form the nitroethenediamine moiety was fraught with challenges, including the carcinogenicity of aziridine and poor reaction efficiency .

Limitations of Aziridine-Based Methods

The use of aziridine, while enabling the formation of the critical nitroethylene group, introduced significant safety and scalability concerns. Industrial adoption was hindered by the compound’s mutagenic properties, necessitating costly containment measures . Furthermore, competing pathways often led to byproducts such as disulfides, reducing the overall yield to as low as 3–12% in some cases .

Modern Industrial Synthesis of this compound

Key Intermediates and Reaction Optimization

The patent EP0219225A1 delineates a scalable three-step synthesis route that avoids aziridine :

-

Synthesis of 5-[[(2-Aminoethyl)thio]methyl]-2-furanmethanol (II) :

-

Formation of N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (V) :

-

Conversion to this compound Base :

Table 1: Industrial Synthesis Parameters and Yields

| Step | Reactants | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | 5-[(Dimethylamino)methyl]-2-furanmethanol + cysteamine HCl | 1-Butanol-toluene | Reflux | 81% |

| 2 | Intermediate II + 1,1-bis(methylthio)-2-nitroethylene | Acetonitrile | 25–80°C | 70–80% |

| 3 | Intermediate IV + methylamine | Ethanol | 0–100°C | >90% |

| 4 | Intermediate V + dimethylaminotriphenylphosphonium bromide | DMF | 90°C | 50–70% |

Advantages Over Historical Methods

-

Efficiency : Overall yield of ~50%, compared to <30% in early methods .

-

Cost-Effectiveness : Regenerable reagents (e.g., triphenylphosphine) lower production costs .

Crystallization and Polymorph Control

Challenges with this compound Hydrochloride Polymorphs

This compound hydrochloride exists in two crystalline forms: Form 1 (metastable) and Form 2 (stable). Early methods struggled to produce Form 1 consistently due to its tendency to convert to Form 2 under ambient conditions . The patent US5621120A addresses this by optimizing solvent systems and temperature gradients .

Enhanced Crystallization Protocol

-

Solvent Selection : Ethanol, acetone, or ethyl acetate with hydrogen chloride gas .

-

Temperature Control : Dissolution at 40–50°C, followed by gradual cooling to 10–25°C .

-

Yield and Purity : Form 1 is obtained in >95% purity with filtration times reduced by 40% compared to prior methods .

Table 2: Form 1 Crystallization Conditions

| Parameter | Optimal Range |

|---|---|

| Solvent Volume | 1–20 parts per part this compound base |

| Temperature | 40–50°C (dissolution), 10–25°C (crystallization) |

| HCl Concentration | 1.0–1.2 molar equivalents |

Purification and Stabilization Techniques

Recrystallization from Ethanol-Water Systems

Post-synthesis, this compound base is often recrystallized from ethanol-water mixtures to remove residual triphenylphosphine oxide and dimethylamine byproducts . This step enhances purity to >99% as measured by HPLC .

Environmental and Regulatory Considerations

Waste Management in Industrial Production

The regeneration of triphenylphosphine from triphenylphosphine oxide (a byproduct of Step 3) is critical for minimizing environmental impact. Patent EP0219225A1 highlights closed-loop recycling systems that recover >85% of the phosphine reagent .

Compliance with Pharmacopeial Standards

Modern processes align with USP/EP specifications for residual solvents (e.g., DMF < 880 ppm) and heavy metals (<10 ppm) .

Properties

Key on ui mechanism of action |

After a meal, the hormone gastrin, produced by cells in the lining of the stomach, stimulates the release of histamine, which then binds to histamine H2 receptors, leading to the secretion of gastric acid. Ranitidine reduces the secretion of gastric acid by reversible binding to histamine (H2) receptors, which are found on gastric parietal cells. This process leads to the inhibition of histamine binding to this receptor, causing the reduction of gastric acid secretion. The relief of gastric-acid related symptoms can occur as soon as 60 minutes after administration of a single dose, and the effects can last from 4-10 hours, providing fast and effective symptomatic relief. H2 antagonists inhibit gastric acid secretion elicited by histamine and other H2 agonists in a dose dependent, competitive manner; the degree of inhibition parallels the concentration of the drug in plasma over a wide range. The H2 antagonists also inhibit acid secretion elicited by gastrin and, to a lesser extent, by muscarinic agonists. Importantly, these drugs inhibit basal (fasting) and nocturnal acid secretion and that stimulated by food, sham feeding, fundic distention, and various pharmacological agents; this property reflects the vital role of histamine in mediating the effects of diverse stimuli. /H2 Receptor Antagonists/ ... /H2 Antagonists/ measurably inhibit effects on the cardiovascular and other systems that are elicited through H2 receptors by exogenous or endogenous histamine. /H2 Receptor Antagonists/ ...IS A COMPETITIVE ANTAGONIST OF HISTAMINE-INDUCED GASTRIC ACID SECRETION... INHIBITS BOTH THE VOLUME AND CONCENTRATION OF GASTRIC ACID INDUCED NOCTURNALLY AND BY FOOD BUT DOES NOT AFFECT GASTRIC MUCUS OR ITS PRODUCTION. ...DOES NOT AFFECT LOWER ESOPHAGEAL SPHINCTER PRESSURE... |

|---|---|

Molecular Formula |

C13H22N4O3S |

Molecular Weight |

314.41 g/mol |

IUPAC Name |

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3 |

InChI Key |

VMXUWOKSQNHOCA-UHFFFAOYSA-N |

SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C |

Color/Form |

SOLID |

melting_point |

69-70 °C MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ |

Related CAS |

66357-59-3 (hydrochloride) |

solubility |

soluble in water Water soluble |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.